molecular formula C20H34N2O B6003578 2-[4-(2,5-dimethylbenzyl)-1-(2,2-dimethylpropyl)-2-piperazinyl]ethanol

2-[4-(2,5-dimethylbenzyl)-1-(2,2-dimethylpropyl)-2-piperazinyl]ethanol

Cat. No. B6003578
M. Wt: 318.5 g/mol
InChI Key: LABKDRADQWIFSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2,5-dimethylbenzyl)-1-(2,2-dimethylpropyl)-2-piperazinyl]ethanol is a chemical compound that has been used in scientific research for various purposes. It is also known as DMPE or N,N-dimethyl-2-[4-(2,5-dimethylbenzyl)piperazin-1-yl]ethan-1-ol. This compound has shown promising results in various studies, and its potential for future research is vast.

Mechanism of Action

The mechanism of action of DMPE is not fully understood, but it is believed to act on the GABAergic system, which is involved in the regulation of anxiety and mood. DMPE has been shown to increase the binding affinity of GABA to its receptor, resulting in an increase in GABAergic neurotransmission. This, in turn, leads to a reduction in anxiety and depressive symptoms.
Biochemical and Physiological Effects:
DMPE has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which is a neurotransmitter that inhibits the activity of neurons. DMPE has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons. Additionally, DMPE has been shown to increase the levels of serotonin and dopamine, which are neurotransmitters that are involved in the regulation of mood.

Advantages and Limitations for Lab Experiments

The advantages of using DMPE in lab experiments include its high potency and selectivity for various receptors, making it a useful tool for studying the properties of these receptors. DMPE is also relatively easy to synthesize and purify, making it accessible for researchers. However, the limitations of using DMPE in lab experiments include its potential toxicity and limited solubility in water, which can make it challenging to work with.

Future Directions

There are various future directions for research on DMPE. One potential area of research is the development of DMPE as a therapeutic agent for anxiety and depression. Another area of research is the study of the properties of various receptors using DMPE as a ligand. Additionally, the potential use of DMPE in drug discovery could be explored further, as it has shown promising results as a lead compound for the development of new drugs.

Synthesis Methods

The synthesis method of DMPE involves the reaction of 2,5-dimethylbenzyl chloride with 1-(2,2-dimethylpropyl)piperazine in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is then purified using various techniques, such as column chromatography.

Scientific Research Applications

DMPE has been used in numerous scientific research studies, including neuroscience, pharmacology, and drug discovery. It has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential therapeutic agent for anxiety and depression. DMPE has also been used as a ligand in radioligand binding assays to study the properties of various receptors, including dopamine and serotonin receptors.

properties

IUPAC Name

2-[4-[(2,5-dimethylphenyl)methyl]-1-(2,2-dimethylpropyl)piperazin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N2O/c1-16-6-7-17(2)18(12-16)13-21-9-10-22(15-20(3,4)5)19(14-21)8-11-23/h6-7,12,19,23H,8-11,13-15H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LABKDRADQWIFSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2CCN(C(C2)CCO)CC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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